![molecular formula C10H20ClFN2O2 B1486214 tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride CAS No. 2206970-02-5](/img/structure/B1486214.png)
tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride
Overview
Description
Tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride, also known as TBCH, is a synthetic compound that is used in scientific research and experiments. It is a white crystalline powder, soluble in water and ethanol, and has a boiling point of 115 °C. TBCH has a wide range of applications in the fields of biochemistry, pharmacology, and toxicology.
Mechanism of Action
Tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase. It binds to the active site of the enzyme, blocking the enzyme's ability to break down acetylcholine and butyrylcholine. This leads to an increase in the concentration of these neurotransmitters in the body, resulting in increased nerve activity.
Biochemical and Physiological Effects
tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride has been found to have a number of biochemical and physiological effects. It has been found to increase the activity of the enzyme acetylcholinesterase, resulting in increased nerve activity. It has also been found to increase the activity of the enzyme butyrylcholinesterase, resulting in increased levels of the neurotransmitter butyrylcholine. Additionally, tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride has been found to have an effect on the metabolism of fatty acids, resulting in increased levels of fatty acids in the body.
Advantages and Limitations for Lab Experiments
The use of tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively inexpensive compound, making it cost-effective for use in research. Additionally, it is a stable compound, making it easy to store and use in experiments. However, one of the main limitations is that it is a relatively slow-acting compound, making it difficult to use in experiments that require rapid results.
Future Directions
The use of tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride in scientific research is still relatively new, and there is still much to be explored. One potential future direction is to use tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride in combination with other compounds to create novel compounds with enhanced effects. Additionally, tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride could be used in combination with other compounds to create compounds that target specific enzymes or receptors. Additionally, further research could be done to explore the effects of tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride on other biochemical processes, such as fatty acid metabolism. Finally, further research could be done to explore the potential use of tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride in the treatment of neurological disorders.
Scientific Research Applications
Tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride has been used in numerous scientific research applications. It is used as a substrate for the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also used as a substrate for the enzyme butyrylcholinesterase, which is involved in the breakdown of the neurotransmitter butyrylcholine. tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride has also been used to study the effects of drugs on the nervous system, as well as to study the effects of pesticides on the environment.
properties
IUPAC Name |
tert-butyl N-[(4-fluoropyrrolidin-3-yl)methyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-5-7-4-12-6-8(7)11;/h7-8,12H,4-6H2,1-3H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLDLHWCTGRELF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC1F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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